Bienvenue dans la boutique en ligne BenchChem!

(E)-methyl 2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate

Physicochemical profiling Isomer differentiation Lipophilicity

This compound’s E‑stereochemistry, para‑methoxy motif, and hydrolyzable C‑5 methyl ester form a specific SAR perturbation vector within the patented benzofurancarboxylate lipogenesis‑inhibitor genus. Its exact mass (310.0841 Da) enables precise HPLC/LC‑MS method development, while defined stereochemistry ensures integrity in derivatization. Researchers can benchmark the contribution of the 4‑methoxybenzylidene moiety to target engagement by comparing with known 5‑benzyl/hexyloxy analogs. Recommend this pure E‑isomer to maintain stereochemical fidelity in medicinal‑chemistry programs.

Molecular Formula C18H14O5
Molecular Weight 310.305
CAS No. 75792-17-5
Cat. No. B2482393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-methyl 2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate
CAS75792-17-5
Molecular FormulaC18H14O5
Molecular Weight310.305
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC
InChIInChI=1S/C18H14O5/c1-21-13-6-3-11(4-7-13)9-16-17(19)14-10-12(18(20)22-2)5-8-15(14)23-16/h3-10H,1-2H3/b16-9+
InChIKeyZCBCTXMTRVPDRE-CXUHLZMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-Methyl 2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate (CAS 75792-17-5) – Core Identity and Procurement-Relevant Profile


(E)-Methyl 2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate (CAS 75792-17-5, PubChem CID 867017) is a synthetic small molecule belonging to the 2,3-dihydrobenzofuran-5-carboxylate class. It features an E‑configured 4‑methoxybenzylidene moiety at C‑2, a ketone at C‑3, and a methyl ester at C‑5. Key computed properties include a molecular weight of 310.3 g/mol, XLogP3‑AA of 3.4, topological polar surface area of 61.8 Ų, zero hydrogen‑bond donors, five hydrogen‑bond acceptors, and four rotatable bonds [1]. This structural framework overlaps with the general formula of lipogenesis‑inhibiting benzofurancarboxylic esters described in the Shell Oil patent family [2], making it a relevant candidate for metabolic research applications where specific substitution patterning is critical.

Why Generic Substitution Fails for (E)-Methyl 2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate (CAS 75792-17-5)


In-class compounds such as the 2‑methoxy or 3‑methoxy benzylidene isomers, non‑benzylidene 2,3‑dihydrobenzofuran‑5‑carboxylates, or fully aromatic benzofuran analogs cannot be assumed to be functionally interchangeable with (E)‑methyl 2‑(4‑methoxybenzylidene)‑3‑oxo‑2,3‑dihydrobenzofuran‑5‑carboxylate. The E‑stereochemistry of the exocyclic double bond, the para‑methoxy substitution on the benzylidene ring, and the oxidation state at C‑3 collectively determine the compound’s conformational landscape, electron distribution, and hydrogen‑bond acceptor capacity [1]. In the context of lipogenesis inhibition, the Shell Oil patents demonstrate that both the 2,3‑dihydro oxidation state and the nature of the aromatic substituent at the 5‑position are required for activity; simple alkyl ester variants without the benzylidene moiety fall outside the claimed active scope [2]. The quantitative evidence below establishes the specific differentiation parameters that justify procurement of this precise compound.

Product-Specific Quantitative Evidence Guide for (E)-Methyl 2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate (CAS 75792-17-5)


E‑Stereochemistry and Para‑Methoxy Substitution Define a Unique Physicochemical Signature vs. 2‑ and 3‑Methoxy Isomers

The (E)‑4‑methoxybenzylidene configuration produces a distinct set of computed physicochemical properties relative to the 2‑methoxy and 3‑methoxy regioisomers. For the target compound (E)‑methyl 2‑(4‑methoxybenzylidene)‑3‑oxo‑2,3‑dihydrobenzofuran‑5‑carboxylate, PubChem reports XLogP3‑AA = 3.4, Topological Polar Surface Area = 61.8 Ų, zero H‑bond donors, five H‑bond acceptors, and four rotatable bonds [1]. The 3‑methoxy isomer (CAS data sourced from vendor technical specifications, explicit head‑to‑head published data not available) is expected to differ in dipole moment and molecular shape, altering its fit in hydrophobic binding pockets. The 2‑methoxy isomer introduces steric hindrance near the benzylidene‑benzofuran junction, potentially reducing planarity [1].

Physicochemical profiling Isomer differentiation Lipophilicity

Positional Selectivity in Lipogenesis Inhibition: The 5‑Carboxylate Ester Motif is Essential for Activity in the 2,3‑Dihydrobenzofuran Class

The Shell Oil Company patent US 4,213,999 explicitly defines the active lipogenesis‑inhibiting genus as 2‑benzofurancarboxylic acid esters and their 2,3‑dihydro counterparts bearing a 5‑position substituent (benzyl, alkyloxy, phenoxy, benzoyl, etc.) [1]. The target compound (E)‑methyl 2‑(4‑methoxybenzylidene)‑3‑oxo‑2,3‑dihydrobenzofuran‑5‑carboxylate incorporates the requisite 2,3‑dihydro oxidation state and a 5‑methyl ester, placing it within the active patent scope. Compounds lacking the 5‑carboxylate (e.g., 5‑unsubstituted analogs) or bearing the ester at a different position are explicitly outside the claimed active subgenus. While quantitative IC₅₀ data for the target compound against lipogenesis endpoints in HepG2 cells are not disclosed in the patent, the patent establishes the structural boundary condition: substitution at the 5‑position is mandatory for activity [1]. A later FASEB abstract (Nagiec et al., 2014) reported that benzofuran‑based DOS compounds upregulate TRIB1 expression in HepG2 cells and inhibit de novo triglyceride synthesis, confirming the broader class activity of 2,3‑dihydrobenzofuran derivatives in modulating hepatic lipoprotein metabolism [2].

Lipogenesis inhibition Metabolic disorders Patent pharmacology

High‑Confidence Purity and Identity Specifications from Public Databases Enable Reproducible Procurement

The target compound is registered in PubChem with a unique InChI Key (ZCBCTXMTRVPDRE‑CXUHLZMHSA‑N) and a defined E‑stereochemistry at the exocyclic double bond (InChI layer b/16‑9+), providing an unambiguous digital fingerprint for identity verification [1]. The exact mass (310.08412354 Da) and monoisotopic mass (310.08412354 Da) are precisely computed, enabling LC‑MS or HRMS identity confirmation upon receipt [1]. In contrast, the 2‑methoxy and 3‑methoxy isomers, which share the same molecular formula (C₁₈H₁₄O₅) and nominal mass, can only be resolved by advanced analytical techniques; procurement of the incorrect isomer would be undetectable by simple molecular weight checks alone. The E‑configuration further distinguishes the target from any Z‑isomer impurities that could arise during synthesis.

Compound quality control Reproducibility Procurement standardization

Limited Direct Comparative Bioactivity Data: A Known Gap That Informs Procurement Decisions

A systematic search of PubMed, PubChem BioAssay, ChEMBL, and Google Patents (as of April 2026) returned no head‑to‑head comparative bioactivity data for (E)‑methyl 2‑(4‑methoxybenzylidene)‑3‑oxo‑2,3‑dihydrobenzofuran‑5‑carboxylate versus its closest analogs. The compound’s PubChem record (CID 867017) contains no bioassay annotations [1]. The benzofuran‑based TRIB1 inducers reported by Nagiec et al. (2014) were not individually named in the available abstract, precluding per‑compound potency assignment [2]. The Shell Oil patent US 4,213,999 does not list the target compound among its 17 exemplified 2,3‑dihydro species [3]. This absence of direct quantitative comparator data means that any claim of superior potency, selectivity, or pharmacokinetics for this compound over its analogs cannot be substantiated from the current open literature. Researchers must either generate their own comparative data or rely on class‑level mechanistic inferences.

Data transparency SAR gap analysis Risk‑informed procurement

Best Research and Industrial Application Scenarios for (E)-Methyl 2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate (CAS 75792-17-5)


Structure–Activity Relationship (SAR) Probe for Lipogenesis Inhibitor Optimization

Based on its fit within the patent‑defined 2,3‑dihydro‑5‑carboxylate lipogenesis inhibitor genus [1] and the class‑level TRIB1‑inducing activity of benzofuran DOS compounds [2], this compound can serve as a para‑methoxybenzylidene variant in SAR campaigns aimed at optimizing hepatic triglyceride synthesis inhibition. Its E‑stereochemistry and 4‑methoxy substitution represent a specific perturbation vector not available in the patent‑exemplified 5‑benzyl or 5‑hexyloxy analogs.

Regioisomeric Selectivity Reference Standard in Analytical Method Development

The compound’s well‑defined InChI Key (ZCBCTXMTRVPDRE‑CXUHLZMHSA‑N) and E‑configuration [1] make it suitable as a reference standard for developing HPLC, LC‑MS, or NMR methods that must resolve the 4‑methoxy isomer from the 2‑methoxy and 3‑methoxy contaminants. Its exact mass of 310.0841 Da allows precise mass‑based discrimination when coupled with retention time or ion mobility separation.

Synthetic Intermediate for Diversified Benzofuran Libraries

The methyl ester at C‑5 is hydrolyzable to the carboxylic acid, enabling amide coupling or other derivatizations. The 4‑methoxybenzylidene group can undergo further functionalization (demethylation, nitration, halogenation) [1]. Procurement as a pure E‑isomer ensures stereochemical integrity in downstream products, which is critical for medicinal chemistry programs requiring defined geometry.

Negative Control or Benchmarking in Lipogenesis Assays with Validated Active Analogs

Given the absence of published potency data [3], the compound is positioned as a tool compound for benchmarking against better‑characterized benzofuran‑based lipogenesis inhibitors. Users who have established in‑house activity for a reference benzofuran can evaluate this compound in parallel to assess the contribution of the 4‑methoxybenzylidene motif to target engagement and cellular efficacy.

Quote Request

Request a Quote for (E)-methyl 2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.